1,3-Bis(3-chlorophenyl)-1-hydroxyurea
Description
The molecule features a hydroxyurea backbone (-NHCONHOH) bridging two 3-chlorophenyl groups. Hydroxyureas are known for their roles in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents. The 3-chlorophenyl substituents likely influence its solubility, bioavailability, and metabolic stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C13H10Cl2N2O2 |
|---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
1,3-bis(3-chlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-1-5-11(7-9)16-13(18)17(19)12-6-2-4-10(15)8-12/h1-8,19H,(H,16,18) |
InChI Key |
KVFAYTGJEICMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)N(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea typically involves the reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate. This intermediate is then reacted with hydroxylamine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the use of hazardous chemicals like phosgene.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-chlorophenyl)-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1,3-Bis(3-chlorophenyl)-1-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives
1,3-Bis[4-(3-chlorophenyl)piperazine-1-yl]propane
- Structure : Contains two 3-chlorophenyl groups linked via piperazine rings and a propane chain.
- Regulatory Status : Listed as a specified impurity in pharmaceutical formulations, with a relative retention time (RRT) of 2.2 and a response factor of 1.6 . Regulatory revisions proposed its removal from impurity lists due to updated safety profiles .
1,4-Bis(3-chlorophenyl)piperazine
Urea/Thiourea Derivatives
3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea
- Structure : A urea derivative with a 3-chloro-4-hydroxyphenyl group and dimethyl substitution.
- Safety Profile : Classified as hazardous (100% concentration), with stringent handling requirements. The hydroxyl group enhances polarity compared to 1,3-Bis(3-chlorophenyl)-1-hydroxyurea, possibly affecting renal clearance .
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide
Analytical and Regulatory Data Comparison
Key Notes:
- The hydroxyurea derivative’s absence from impurity lists suggests stricter synthesis controls or lower toxicity thresholds.
- Regulatory revisions emphasize dynamic safety evaluations, as seen in the proposed deletion of piperazine analogs from impurity specifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
